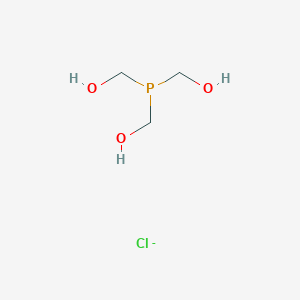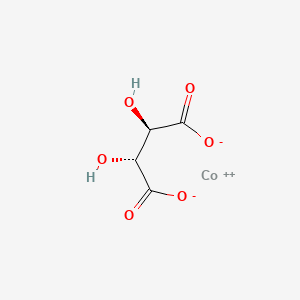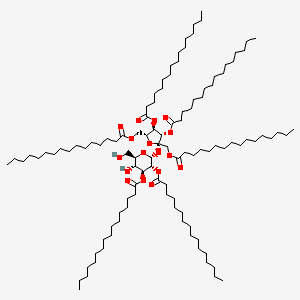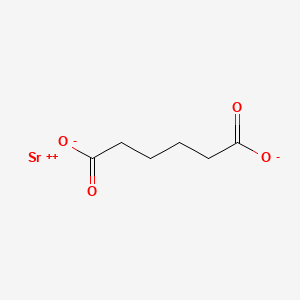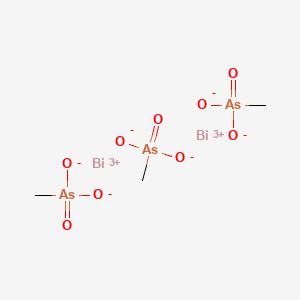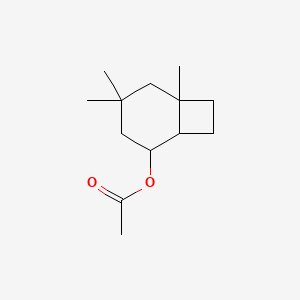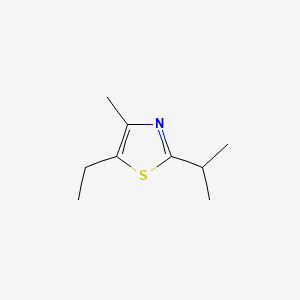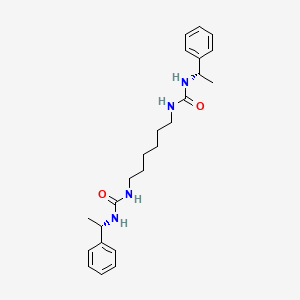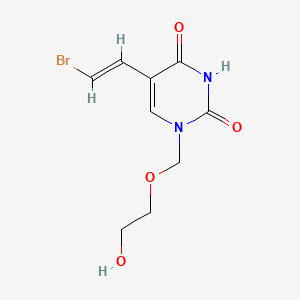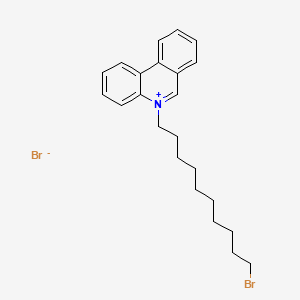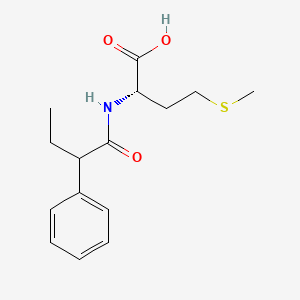
2-Methyl-1H-imidazole sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-imidazole sulphate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This reaction typically involves the following steps:
Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.
Sulphation: The resulting 2-methylimidazole is then treated with sulphuric acid to form 2-methyl-1H-imidazole sulphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities and obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1H-imidazole sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
2-Methyl-1H-imidazole sulphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-imidazole sulphate involves its interaction with various molecular targets and pathways:
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: In medicine, it functions by disrupting the DNA synthesis of anaerobic bacteria and parasites, leading to their death.
Comparaison Avec Des Composés Similaires
2-Methyl-1H-imidazole sulphate can be compared with other imidazole derivatives:
2-Methylimidazole: Similar in structure but lacks the sulphate group, making it less soluble in water.
1-Methylimidazole: Another derivative with a methyl group at position 1, used in different applications such as solvents and catalysts.
Imidazole: The parent compound, widely used in various chemical and biological applications.
Uniqueness: this compound is unique due to its enhanced solubility in water and its ability to form stable coordination complexes, making it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
93840-67-6 |
|---|---|
Formule moléculaire |
C4H8N2O4S |
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
2-methyl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4) |
Clé InChI |
LQJVFZGMRYJPNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


